molecular formula C17H17N3O4S3 B2638623 N-(3-methoxyphenethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide CAS No. 1021097-99-3

N-(3-methoxyphenethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide

Cat. No.: B2638623
CAS No.: 1021097-99-3
M. Wt: 423.52
InChI Key: PFCCLBHARYGQAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:

    Formation of the Thiazole Ring: This can be achieved by the cyclization of a thioamide with an α-haloketone under basic conditions.

    Sulfonamide Formation: The thiophene-2-sulfonyl chloride can be reacted with an amine to form the sulfonamide linkage.

    Coupling with 3-Methoxyphenethylamine: The final step involves coupling the intermediate with 3-methoxyphenethylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine in acetic acid, while nucleophilic substitution may involve reagents like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the aromatic rings or the thiazole ring.

    Reduction: Reduced forms of the sulfonamide or the thiazole ring.

    Substitution: Substituted derivatives on the aromatic rings or the thiazole ring.

Scientific Research Applications

N-(3-methoxyphenethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological targets, while the thiazole ring can participate in π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxyphenethyl)-2-(benzene-2-sulfonamido)thiazole-4-carboxamide
  • N-(3-methoxyphenethyl)-2-(pyridine-2-sulfonamido)thiazole-4-carboxamide
  • N-(3-methoxyphenethyl)-2-(furan-2-sulfonamido)thiazole-4-carboxamide

Uniqueness

N-(3-methoxyphenethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to benzene, pyridine, or furan analogs

Properties

IUPAC Name

N-[2-(3-methoxyphenyl)ethyl]-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S3/c1-24-13-5-2-4-12(10-13)7-8-18-16(21)14-11-26-17(19-14)20-27(22,23)15-6-3-9-25-15/h2-6,9-11H,7-8H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCCLBHARYGQAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.